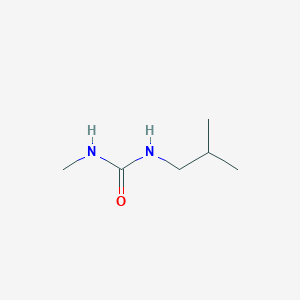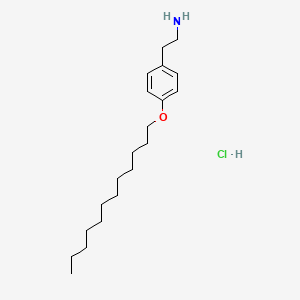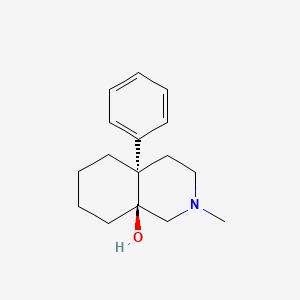
Cyclopentylcycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentylcycloheptane is an organic compound with the molecular formula C12H22. It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is notable for its unique structure, which combines a cyclopentane ring and a cycloheptane ring. This compound is used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentylcycloheptane can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmagnesium bromide with cycloheptanone followed by a reduction step can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of high-pressure reactors and temperature control is crucial in these processes to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylcycloheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting this compound into its corresponding alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the this compound structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Cyclopentylcycloheptane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Research involving this compound helps in understanding the interactions of cycloalkanes with biological molecules.
Medicine: Although not directly used as a drug, this compound derivatives are studied for their potential therapeutic properties.
Industry: It serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of cyclopentylcycloheptane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through the action of reagents and catalysts. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, this compound is converted into ketones or carboxylic acids through the formation of intermediate species .
Comparación Con Compuestos Similares
Cyclopentane (C5H10): A smaller cycloalkane with a five-membered ring.
Cycloheptane (C7H14): A larger cycloalkane with a seven-membered ring.
Cyclohexane (C6H12): A six-membered ring cycloalkane, commonly used as a solvent.
Uniqueness: Cyclopentylcycloheptane is unique due to its combination of two different ring sizes, which imparts distinct chemical properties. This dual-ring structure makes it an interesting subject for studying ring strain, conformational analysis, and reactivity compared to simpler cycloalkanes .
Propiedades
Número CAS |
42347-48-8 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
cyclopentylcycloheptane |
InChI |
InChI=1S/C12H22/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h11-12H,1-10H2 |
Clave InChI |
IVZDBCJTKAVJQI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


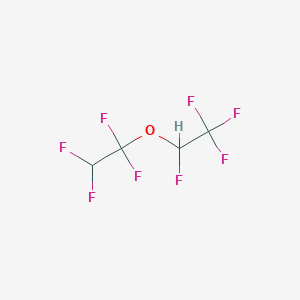
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
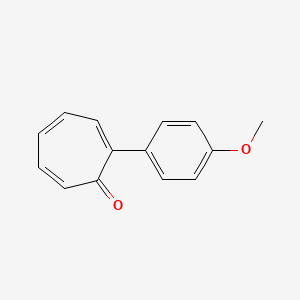
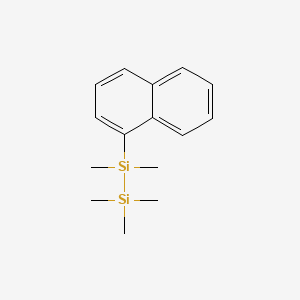

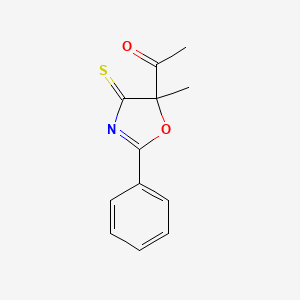
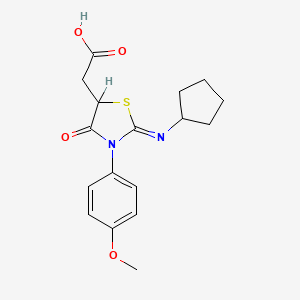
![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
